3,5-Dimethyl-4-propoxyphenylboronic acid
Overview
Description
3,5-Dimethyl-4-propoxyphenylboronic acid is an organic compound with the molecular formula C₁₁H₁₇BO₃ and a molecular weight of 208.06 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by its solid form and a melting point of 182-187°C .
Mechanism of Action
Target of Action
Boronic acids, including (3,5-dimethyl-4-propoxyphenyl)boronic acid, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura coupling reactions, (3,5-Dimethyl-4-propoxyphenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then undergoes oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond .
Biochemical Pathways
The biochemical pathways affected by (3,5-Dimethyl-4-propoxyphenyl)boronic acid are primarily related to carbon-carbon bond formation . The Suzuki-Miyaura coupling reaction, facilitated by (3,5-Dimethyl-4-propoxyphenyl)boronic acid, allows for the creation of complex organic compounds through the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of (3,5-Dimethyl-4-propoxyphenyl)boronic acid’s action are largely dependent on the specific reaction conditions and the other compounds involved in the reaction. In general, the compound’s involvement in Suzuki-Miyaura coupling reactions leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3,5-Dimethyl-4-propoxyphenyl)boronic acid. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . .
Preparation Methods
The synthesis of 3,5-Dimethyl-4-propoxyphenylboronic acid typically involves the reaction of 3,5-dimethyl-4-propoxyphenyl bromide with a boronic acid reagent under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
3,5-Dimethyl-4-propoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: It can be reduced to form corresponding alcohols or alkanes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dimethyl-4-propoxyphenylboronic acid has several scientific research applications, including:
Comparison with Similar Compounds
3,5-Dimethyl-4-propoxyphenylboronic acid can be compared with other similar boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-Methoxyphenylboronic acid: Another boronic acid derivative with a methoxy group instead of a propoxy group.
3,5-Dimethylphenylboronic acid: A similar compound without the propoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting products .
Properties
IUPAC Name |
(3,5-dimethyl-4-propoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7,13-14H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPZUFVQLUFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCCC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584429 | |
Record name | (3,5-Dimethyl-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357611-51-9 | |
Record name | (3,5-Dimethyl-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethyl-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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